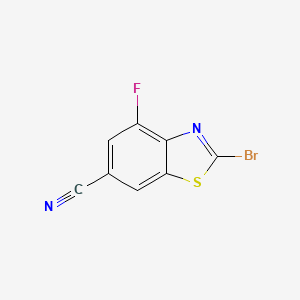

2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile

Description

BenchChem offers high-quality 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrFN2S/c9-8-12-7-5(10)1-4(3-11)2-6(7)13-8/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEOGAKFTQOFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a proposed synthetic route based on established methodologies, and its potential applications in drug development, all grounded in scientific literature.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the field of medicinal chemistry. Its rigid structure, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique framework for designing molecules with a wide array of biological activities.[1][2][3] Derivatives of benzothiazole have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[1][2][3] The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological targets. The introduction of specific functional groups, such as halogens and nitriles, can significantly enhance the therapeutic potential of these molecules.

Physicochemical Properties of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile

2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile is a substituted benzothiazole with the molecular formula C₈H₂BrFN₂S. The presence of a bromine atom at the 2-position, a fluorine atom at the 4-position, and a nitrile group at the 6-position suggests its potential as a highly functionalized intermediate for the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 1427399-19-6 | [4] |

| Molecular Formula | C₈H₂BrFN₂S | [4] |

| Molecular Weight | 273.08 g/mol | Calculated |

| Appearance | Expected to be a solid | N/A |

| Purity | Typically available at ≥97% | [4] |

Synthesis of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile: A Proposed Experimental Protocol

The proposed starting material for this synthesis is 2-amino-4-fluorobenzonitrile .[8][9] The synthesis would proceed via an electrophilic cyclization reaction.

Proposed Reaction Scheme

Caption: Proposed synthesis workflow for 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile.

Step-by-Step Experimental Protocol (Proposed)

Materials:

-

2-Amino-4-fluorobenzonitrile

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid (AcOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Water (deionized)

-

Ethanol or other suitable recrystallization solvent

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, filtration apparatus)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2-amino-4-fluorobenzonitrile (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.

-

Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: Pour the reaction mixture into a beaker containing ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile.

Self-Validation: The purity of the final product should be assessed by determining its melting point and by spectroscopic analysis (NMR, IR, and Mass Spectrometry). The obtained data should be consistent with the expected structure.

Spectroscopic Characterization (Predicted)

As experimental spectra for 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile are not publicly available, the following are predicted characteristic peaks based on the analysis of structurally similar compounds.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

-

¹H NMR: The spectrum is expected to show two aromatic protons in the downfield region. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine, bromine, and nitrile groups.

-

¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine (C2) will be significantly downfield. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm).[11][13][24][27]

-

FTIR (KBr): Characteristic absorption bands are expected for the C≡N stretch (around 2230 cm⁻¹), C=N stretch of the thiazole ring, and C-F and C-Br stretches.[10][18][20]

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom.[21][25][28]

Applications in Drug Development: A Focus on Oncology

The benzothiazole scaffold is a well-recognized "privileged structure" in drug discovery, particularly in the development of anticancer agents.[1][2][29] The presence of a cyano group at the 6-position of the benzothiazole ring has been shown to be a key feature in several potent anticancer compounds.[1][2]

Mechanism of Action: Targeting Key Signaling Pathways

Many benzothiazole derivatives exert their anticancer effects by inhibiting critical enzymes involved in cancer cell proliferation and survival, such as protein kinases. The planar nature of the benzothiazole ring allows it to interact with the ATP-binding pocket of these enzymes.

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 1427399-19-6 Cas No. | 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 5. rjpbcs.com [rjpbcs.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2'-Bromo-4'-fluoroacetanilide(1009-22-9) 1H NMR [m.chemicalbook.com]

- 16. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR [m.chemicalbook.com]

- 17. 2'-Bromo-4'-fluoroacetanilide(1009-22-9) 13C NMR [m.chemicalbook.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 22. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR [m.chemicalbook.com]

- 24. mdpi.com [mdpi.com]

- 25. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile [mdpi.com]

- 26. 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR [m.chemicalbook.com]

- 27. Benzothiazole(95-16-9) 13C NMR spectrum [chemicalbook.com]

- 28. Furan, 3-bromo- [webbook.nist.gov]

- 29. researchgate.net [researchgate.net]

Structure Elucidation of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile: A Multi-Technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's three-dimensional structure is the bedrock of modern chemical research and drug development. For novel heterocyclic compounds like 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile, which belongs to the pharmacologically significant benzothiazole class, a rigorous and multi-faceted analytical strategy is not just recommended, but essential.[1] This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this specific molecule. We move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a synergistic application of mass spectrometry, 1D and 2D nuclear magnetic resonance, infrared spectroscopy, and single-crystal X-ray crystallography provides a self-validating system for absolute structural confirmation.

Introduction: The Analytical Challenge

2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile (CAS No: 1427399-19-6) is a highly substituted heterocyclic compound.[2] Its structure presents a unique analytical puzzle due to the presence of multiple electronegative atoms (N, S, F, Br) and a nitrile functional group on a fused aromatic system. These features induce complex electronic effects that influence spectroscopic signatures, demanding a sophisticated and integrated analytical approach to prevent misinterpretation. This guide details the logical workflow required to move from a putative structure to an irrefutably confirmed molecular identity.

Foundational Analysis: Molecular Formula and Isotopic Signature

The first step in any structure elucidation is to confirm the molecular formula. This is best achieved through a combination of high-resolution mass spectrometry (HRMS) and, if available, elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise: HRMS is chosen over standard-resolution MS because it provides the high mass accuracy required to distinguish between elemental compositions that may be nominally identical. For this molecule, we are confirming the formula C₈H₂BrFN₂S.

Trustworthiness: The key to validating the presence of bromine is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This is a definitive signature that distinguishes it from chlorine, which exhibits a ~3:1 ratio for its [M]⁺ and [M+2]⁺ peaks.[3][4]

Data Presentation:

| Ion | Expected Exact Mass | Isotope | Relative Abundance |

| [M]⁺ | 255.9151 | ⁷⁹Br | ~100% |

| [M+2]⁺ | 257.9131 | ⁸¹Br | ~97.5% |

Experimental Protocol: HRMS Analysis (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy (< 5 ppm).

-

Data Acquisition: Infuse the sample at a low flow rate (e.g., 5 µL/min). Acquire data in positive ion mode to observe the [M+H]⁺ adduct or in positive ion mode with a radical cation ([M]⁺) if using a technique like APCI. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis: Analyze the resulting spectrum to confirm the exact mass of the monoisotopic peak and verify the ~1:1 intensity ratio of the [M]⁺ and [M+2]⁺ peaks.

Spectroscopic Analysis: Assembling the Connectivity Puzzle

With the molecular formula confirmed, the next phase is to determine the precise arrangement of atoms using spectroscopic methods.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise: IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, the most diagnostic feature is the nitrile group (C≡N).

Expected Data:

-

~2230 cm⁻¹: A sharp, medium-intensity absorption corresponding to the C≡N stretching vibration. Its presence is strong evidence for the nitrile functional group.

-

1600-1450 cm⁻¹: Absorptions corresponding to the C=C and C=N stretching vibrations within the aromatic benzothiazole ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.[5] For 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and confirm their connectivity.

The Structure for NMR Assignment:

(Note: Image is a placeholder for the chemical structure with atoms numbered for clarity in the following tables.)

(Note: Image is a placeholder for the chemical structure with atoms numbered for clarity in the following tables.)

¹H NMR Spectroscopy

-

Causality: The molecule has only two protons on the aromatic ring. Their chemical shifts are influenced by the surrounding substituents. We expect two distinct signals in the aromatic region (δ 7.0-8.5 ppm). The key diagnostic feature will be the coupling patterns. The two protons (H-5 and H-7) are meta to each other, which would typically result in a small coupling constant (⁴JHH ≈ 2-3 Hz). However, long-range coupling to the fluorine atom at position 4 will introduce additional splitting.

¹³C NMR Spectroscopy

-

Causality: We expect to see 8 distinct carbon signals. The chemical shifts will be heavily influenced by the attached heteroatoms and functional groups. A crucial aspect of this analysis is observing the coupling between carbon and fluorine (JCF).[6] The carbon directly attached to fluorine (C-4) will show a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz), while carbons two and three bonds away will show smaller couplings (²JCF, ³JCF).

¹⁹F NMR Spectroscopy

-

Causality: As a 100% abundant, spin ½ nucleus, ¹⁹F NMR is a highly sensitive and informative experiment for fluorinated compounds.[7][8] We expect a single ¹⁹F resonance. This signal will be split by the adjacent proton (H-5) via a three-bond coupling (³JHF ≈ 6-8 Hz), providing direct evidence of the fluorine's position relative to a proton.

Data Presentation: Predicted NMR Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| Signal 1 | ~8.0 | d | ⁴JHH ≈ 1.5 | H-7 |

| Signal 2 | ~7.5 | dd | ³JHF ≈ 8.0, ⁴JHH ≈ 1.5 | H-5 |

| ¹³C NMR | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constants (Hz) | Assignment |

| Signal 1 | ~160 | d | ¹JCF ≈ 255 | C-4 |

| Signal 2 | ~155 | s | - | C-2 |

| Signal 3 | ~140 | d | ³JCF ≈ 4 | C-7a |

| Signal 4 | ~135 | d | ³JCF ≈ 9 | C-5 |

| Signal 5 | ~130 | s | - | C-7 |

| Signal 6 | ~120 | d | ²JCF ≈ 15 | C-3a |

| Signal 7 | ~118 | s | - | C-9 (CN) |

| Signal 8 | ~110 | d | ²JCF ≈ 20 | C-6 |

2D NMR: Connecting the Dots

-

Expertise: While 1D NMR provides the parts list, 2D NMR builds the final product.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon. This will definitively link the proton at δ ~7.5 to the carbon at δ ~135 (C-5) and the proton at δ ~8.0 to the carbon at δ ~130 (C-7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons over 2-3 bonds, allowing us to piece the entire scaffold together. Key expected correlations are shown in the diagram below. For example, a correlation from H-7 to the nitrile carbon (C-9) would confirm the position of the nitrile group at C-6.

-

Visualization: Key HMBC Correlations

Caption: Key expected 2D HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

1D Spectra Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra on a high-field NMR spectrometer (≥400 MHz).

-

2D Spectra Acquisition: Using the same sample, acquire 2D HSQC and HMBC spectra. Optimize acquisition parameters (e.g., number of scans, relaxation delays) to achieve good signal-to-noise.

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra correctly (¹H/¹³C to residual solvent signal, ¹⁹F to an external standard).

-

Analysis: Assign all signals and use the 2D correlation data to build the molecular structure piece by piece.

Definitive Proof: Single-Crystal X-ray Crystallography

Expertise: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[9][10][11] It generates a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.

Trustworthiness: This technique is considered the "gold standard" because it is a direct observation of the atomic arrangement, leaving no room for the inferential ambiguity that can sometimes arise with spectroscopy.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[9] Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

Validation: The final refined structure is validated using established metrics (e.g., R-factor) to ensure the quality and reliability of the model.

Integrated Elucidation Workflow

Visualization: Overall Structure Elucidation Workflow

Caption: A synergistic workflow for unambiguous structure elucidation.

Conclusion

The structure elucidation of a complex molecule like 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile is a systematic process of evidence accumulation. By logically layering data from high-resolution mass spectrometry, a comprehensive suite of NMR experiments, and functional group analysis by IR, a high-confidence hypothesis can be formed. This hypothesis is then elevated to an irrefutable fact through the definitive analysis of single-crystal X-ray crystallography. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy, foundational data required for all subsequent research and development efforts.

References

- BenchChem. A Comparative Crystallographic Analysis of Benzodithiazole and Benzothiazole Derivatives.

- BenchChem. Validating the Structure of Benzothiazole Derivatives: A Crystallographic Comparison.

- PubMed. Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates.

- Apollo Scientific. 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile.

- ResearchGate. (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide.

- Intertek. Molecular Structure Characterisation and Structural Elucidation.

- Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

- AZoM. 1H, 19F, and 13C Analysis in Under Two Minutes.

- The Royal Society of Chemistry. Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes.

- Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.

- Pendidikan Kimia. Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.

- YouTube. Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry.

- MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.

- Chemistry LibreTexts. Br and Cl.

- BOC Sciences. CAS 887580-83-8 2-Bromo-4-fluoro-benzothiazole.

- Sigma-Aldrich. 2-Bromo-4-fluoro-benzothiazole | 887580-83-8.

- ChemicalBook. 887580-83-8(2-BROMO-4-FLUORO-BENZOTHIAZOLE) Product Description.

- MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.

- Sigma-Aldrich. 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine.

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.

- ScienceDirect. On-line spectroscopic study of brominated flame retardant extraction in supercritical CO2.

- ACS Publications. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.

- ResearchGate. Mass spectrometry of halogen-containing organic compounds.

- National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- ResearchGate. (PDF) Antimycobacterial Activity of Some Synthesized Fluorinated Benzothiazolo Imidazole Compounds.

- University of Wisconsin-Madison. Fluorine NMR.

- PubChemLite. 2-bromo-6-fluoro-1,3-benzothiazole (C7H3BrFNS).

- ACS Publications. Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core.

- YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

- Pearson+. The molecule that gave the mass spectrum shown here contains a halogen.

- European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.

- ResearchGate. (PDF) 2-Bromo-4-phenyl-1,3-thiazole.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 1427399-19-6 Cas No. | 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. jchps.com [jchps.com]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biophysics.org [biophysics.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile CAS number and properties

An In-depth Technical Guide to 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, potential applications, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a fusion of a benzene ring and a thiazole ring, is a privileged scaffold in drug discovery.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The strategic functionalization of the benzothiazole core allows for the fine-tuning of its physicochemical and pharmacokinetic properties. The subject of this guide, 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile, is a prime example of such a tailored molecule, incorporating a bromine atom, a fluorine atom, and a nitrile group, each contributing to its potential as a versatile building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and development. The key properties of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 1427399-19-6 | [5] |

| Molecular Formula | C8H2BrFN2S | Calculated |

| Molecular Weight | 271.08 g/mol | Calculated |

| Purity | Typically ≥97% | [5] |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

A logical approach would involve the cyclization of a precursor like 2-amino-5-bromo-3-fluorobenzenethiol with a cyanogen-containing reagent. However, a more practical and commonly employed strategy is the Sandmeyer-type reaction on a pre-formed aminobenzothiazole.

Step 1: Synthesis of 2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile

This intermediate can be synthesized from 4-fluoro-2-nitroaniline. The synthesis would involve thiocyanation followed by reductive cyclization.

Step 2: Diazotization and Bromination

The resulting 2-aminobenzothiazole derivative can then undergo a Sandmeyer reaction. The primary amine is treated with a nitrite source in the presence of a strong acid to form a diazonium salt, which is then reacted with a copper(I) bromide to introduce the bromine atom at the 2-position.

Experimental Protocol: A Representative Synthesis

The following is a generalized, illustrative protocol. Note: This is a proposed synthesis and should be optimized and validated in a laboratory setting.

-

Diazotization:

-

Dissolve 2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N2 gas) should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile.

-

Causality in Experimental Choices

-

Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for maximizing the yield of the desired product.

-

Copper(I) Bromide Catalyst: CuBr is a classic and effective catalyst for the Sandmeyer reaction, facilitating the substitution of the diazonium group with a bromide.

Caption: A proposed workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery

The unique combination of functional groups on 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Kinase Inhibitors: The benzothiazole core is present in several kinase inhibitors. The bromine at the 2-position can be readily displaced via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various side chains, enabling the exploration of structure-activity relationships (SAR).

-

Precursor for Bioactive Compounds: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a diverse range of derivatives with different biological activities. Benzothiazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[2][4]

-

Molecular Probes and Imaging Agents: The fluorine atom can be replaced with 18F for the development of PET imaging agents, similar to Flutemetamol (18F), which is used for imaging β-amyloid plaques in the brain.[1]

Caption: Potential applications derived from the core compound's functional groups.

Spectroscopic Characterization (Predicted)

Confirmation of the structure of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the benzene ring. The coupling constants would be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine and the carbon of the nitrile group would have characteristic chemical shifts.

-

¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (approximately equal intensity for M+ and M+2).

Safety and Handling

Based on the safety data sheets of structurally related compounds, 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile should be handled with care.[5]

-

Hazard Statements:

-

Precautionary Measures:

-

Storage:

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1427399-19-6 Cas No. | 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

A Strategic Blueprint for the Preliminary Biological Evaluation of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological evaluation of the novel compound, 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile. The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document provides a strategic workflow designed for researchers, scientists, and drug development professionals to efficiently probe the therapeutic potential of this new chemical entity. By integrating broad-spectrum in vitro screening, mechanistic elucidation, and early safety profiling, this guide serves as a robust framework for identifying and validating potential biological activities, thereby informing subsequent stages of drug discovery and development.

Introduction: The Rationale for Evaluation

The benzothiazole nucleus, a bicyclic system composed of fused benzene and thiazole rings, is a cornerstone of modern medicinal chemistry.[2][3] Its structural rigidity, lipophilicity, and capacity for diverse molecular interactions have led to its incorporation into numerous clinically approved drugs and investigational agents.[1] Derivatives have shown significant promise as potent enzyme inhibitors and modulators of critical biological pathways.[1]

The subject of this guide, 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile, presents a unique combination of functional groups poised to modulate biological activity:

-

Benzothiazole Core: The foundational scaffold known for broad bioactivity.

-

2-Bromo Group: A versatile synthetic handle and a potential interaction point within biological targets.

-

4-Fluoro Group: Often enhances metabolic stability and binding affinity through favorable electronic interactions.

-

6-Carbonitrile Group: A potent electron-withdrawing group and hydrogen bond acceptor that can significantly influence molecular interactions and pharmacokinetic properties.

Given this structural context, a systematic and logical evaluation is warranted to uncover its therapeutic potential. This guide eschews a rigid template in favor of a dynamic, results-driven workflow that prioritizes scientific integrity and resource efficiency.

Strategic Evaluation Workflow

The proposed evaluation is structured in a tiered approach. Each tier represents a decision point, where data from the preceding stage informs the experimental design of the next. This ensures that resources are focused on the most promising therapeutic avenues.

Tier 1: Broad-Spectrum In Vitro Screening

The initial goal is to cast a wide net to identify any significant biological activity. This stage utilizes high-throughput, cost-effective assays to rapidly assess the compound's effect across major therapeutic areas.

Anticancer Activity Screening

Benzothiazole derivatives are well-documented as potent anticancer agents.[5][6][7] A primary screen against a diverse panel of human cancer cell lines is the logical first step.

Protocol: MTT Cytotoxicity Assay The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[8][9]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence. The rationale for this density is to ensure cells are in their logarithmic growth phase at the time of treatment.

-

Compound Treatment: Prepare a stock solution of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. This duration is typically sufficient to observe effects on cell proliferation.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50% inhibition at 10 µM) is considered a "hit".

Antimicrobial Activity Screening

The benzothiazole scaffold is also present in many compounds with antimicrobial properties.[10] A preliminary screen against key pathogens is crucial.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

-

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[11] Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest compound concentration in which no visible growth (turbidity) is observed.

Tier 2: Hit Confirmation and Mechanism of Action (MoA)

If a reproducible "hit" is identified in Tier 1, the next phase is to confirm the activity with dose-response studies and to begin investigating the underlying mechanism of action.

For Anticancer Hits: Elucidating the Mode of Cell Death

Understanding how a compound kills cancer cells is critical. The two most common investigations are for apoptosis (programmed cell death) and cell cycle arrest.

Protocol: Apoptosis Assay via Annexin V/PI Staining This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[8][14]

-

Cell Treatment: Treat the cancer cell line of interest with the compound at its predetermined IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).

-

Analysis: Analyze the cell population using a flow cytometer. An increase in the Annexin V-positive population indicates the induction of apoptosis.

For Enzyme Inhibition Hits: Characterizing the Interaction

Many drugs function as enzyme inhibitors.[15][16] If the compound inhibits a specific enzyme in the initial screen, it is crucial to quantify this inhibition and understand its nature.

Protocol: Enzyme Inhibition IC₅₀ and Mechanism Study This involves measuring enzyme activity in the presence of varying concentrations of the inhibitor.[17]

-

Assay Setup: In a suitable buffer, combine the target enzyme and its substrate (often a fluorogenic or chromogenic substrate for easy detection).

-

Inhibitor Addition: Add the test compound across a range of concentrations.

-

Reaction Initiation & Monitoring: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay) and monitor the product formation over time using a plate reader.

-

IC₅₀ Calculation: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Mechanism Study: To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor. The resulting changes in enzyme kinetics (Km and Vmax) are analyzed using Lineweaver-Burk or Michaelis-Menten plots to elucidate the mechanism.[17]

Tier 3: Early Safety and Pharmacokinetic Profiling

A potent compound is of little therapeutic value if it is overly toxic or has poor drug-like properties. Early assessment of these parameters is essential for making go/no-go decisions.[18][19]

In Vitro Toxicology

Protocol: Cytotoxicity in Normal Cell Lines This protocol is identical to the MTT assay described in section 3.1 but uses non-cancerous human cell lines (e.g., human dermal fibroblasts or HEK293 cells). The goal is to determine the concentration at which the compound harms normal cells. Comparing the IC₅₀ in cancer cells to the IC₅₀ in normal cells provides a preliminary "therapeutic index," a crucial measure of cancer-specific toxicity.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion)

Predicting how a compound will behave in an organism is a key part of early drug discovery.[20][21][22]

-

Metabolic Stability Assay: Incubating the compound with human liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) and measuring the rate of its disappearance over time. A compound that is metabolized too quickly may have a short half-life in vivo, limiting its efficacy.

-

Aqueous Solubility: Determining the solubility of the compound in a physiologically relevant buffer. Poor solubility can lead to poor absorption and bioavailability.

Table 1: Example Data Summary for a Promising Anticancer Hit

| Assay Type | Cell Line / Target | Result (IC₅₀ / MIC) | Notes |

| Cytotoxicity | A549 (Lung Cancer) | 1.2 µM | Potent activity |

| MCF-7 (Breast Cancer) | 2.5 µM | Moderate activity | |

| HCT-116 (Colon Cancer) | 0.9 µM | Potent activity | |

| Mechanism | HCT-116 | Induces Apoptosis | 45% Annexin V+ cells |

| HCT-116 | G2/M Cell Cycle Arrest | Significant population shift | |

| Safety | Human Fibroblasts | 45.7 µM | >38-fold selectivity for colon cancer cells |

| ADME | Metabolic Stability | t½ = 55 min | Moderate stability in liver microsomes |

Tier 4: Preliminary In Vivo Assessment

Positive data from the in vitro stages provide the justification for advancing a compound to preliminary animal studies. In vivo studies are indispensable for understanding a compound's behavior in a complex, whole biological system.[23][24]

Dose-Range Finding and Maximum Tolerated Dose (MTD)

The primary goal of the first in vivo study is to establish a safe dose range.[25]

Protocol: Murine Maximum Tolerated Dose (MTD) Study

-

Animal Model: Use healthy mice (e.g., C57BL/6 strain).

-

Dose Formulation: Formulate the compound in a suitable vehicle for administration (e.g., intraperitoneal injection or oral gavage).

-

Dose Escalation: Administer the compound to small groups of mice (n=3-5 per group) at escalating doses.

-

Monitoring: Closely monitor the animals for a set period (e.g., 14 days) for clinical signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

-

MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

-

Justification: This study is a regulatory prerequisite and is essential for designing future efficacy studies. It establishes the upper limit of the therapeutic window and provides critical safety data that cannot be obtained from in vitro experiments alone.

Conclusion

The strategic framework presented in this guide provides a scientifically rigorous and resource-conscious pathway for the preliminary biological evaluation of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile. By progressing through tiered screening, mechanistic studies, and early safety profiling, researchers can efficiently identify and validate promising therapeutic activities. This systematic approach ensures that only the most viable candidates, backed by a solid foundation of in vitro data, are advanced toward more complex and costly preclinical and clinical development.

References

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.

- In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.). Vivotecnia.

- The role of early in vivo toxicity testing in drug discovery toxicology. (n.d.). PubMed.

- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). PubMed.

- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (n.d.). PubMed.

- The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).

- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.

- Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation. (n.d.).

- Applications of Benzothiazole Derivatives in Drug Discovery: Application Notes and Protocols. (n.d.). Benchchem.

- Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (n.d.). PMC.

- What is an Inhibition Assay? (n.d.). Blog - Biobide.

- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. (n.d.). Benchchem.

- In Vivo Toxicity Study. (n.d.). Creative Bioarray.

- In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.).

- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). ResearchGate.

- Benzothiazole derivative compounds found in natural products. (n.d.). ResearchGate.

- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.

- A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.).

- Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs.

- In Vitro Antimicrobial Activity Assay. (n.d.). Bio-protocol.

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). PubMed.

- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (n.d.).

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH.

- Mechanism of Action Assays for Enzymes. (n.d.). Assay Guidance Manual - NCBI Bookshelf - NIH.

- Enzyme Inhibition Studies. (n.d.). BioIVT.

- Targeting enzyme inhibitors in drug discovery | Request PDF. (n.d.). ResearchGate.

- Benzothiazole derivatives as anticancer agents. (n.d.). PMC - PubMed Central.

- Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. (n.d.). ResearchGate.

- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (n.d.). PMC - PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. noblelifesci.com [noblelifesci.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]

- 22. researchgate.net [researchgate.net]

- 23. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 24. hoeford.com [hoeford.com]

- 25. creative-bioarray.com [creative-bioarray.com]

The Strategic Synthesis and Application of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold in Modern Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The structural rigidity and unique electronic properties of the benzothiazole nucleus allow for specific interactions with a variety of biological targets.[4] The strategic functionalization of this scaffold is a key focus in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of a highly functionalized benzothiazole derivative: 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile . This molecule serves as a versatile building block in drug discovery, offering multiple reaction sites for the generation of diverse chemical libraries.

Physicochemical Properties and Safety Profile

A summary of the key physicochemical properties of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile is presented in the table below.

| Property | Value | Source |

| CAS Number | 1427399-19-6 | [5] |

| Molecular Formula | C₈H₂BrFN₂S | [5] |

| Molecular Weight | 257.08 g/mol | [5] |

| Appearance | Likely a solid | Inferred from related compounds |

| Purity | Typically >97% | [5] |

| Safety | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [5] |

Proposed Synthetic Pathway: A Multi-step Approach

Caption: Proposed synthetic pathway for 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile.

Step 1: Synthesis of 2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile

The initial step involves the construction of the benzothiazole ring system. A common and effective method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid.[6]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-amino-3-fluorobenzonitrile (1 equivalent) in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Addition of Potassium Thiocyanate: Add potassium thiocyanate (2 equivalents) to the solution and stir until it dissolves.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at a gentle reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it into a beaker of crushed ice with constant stirring. The product will precipitate out.

-

Purification: Filter the solid, wash with copious amounts of water to remove any unreacted salts and acetic acid, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile via Sandmeyer Reaction

The conversion of the 2-amino group to a 2-bromo substituent can be achieved through a Sandmeyer reaction.[7][8] This classic transformation involves the diazotization of the primary aromatic amine followed by treatment with a copper(I) bromide solution.

Experimental Protocol:

-

Diazotization: Suspend 2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr (48%).

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile is a highly versatile synthetic intermediate due to the presence of three distinct reactive sites: the C2-bromo group, the C4-fluoro group, and the C6-nitrile group.

Caption: Key reaction sites of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile.

Reactions at the C2-Position: Cross-Coupling Reactions

The bromine atom at the 2-position of the benzothiazole ring is particularly susceptible to palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or heteroaryl substituents at the C2-position, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.[9][10]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine. This is a key transformation for the synthesis of 2-aminobenzothiazole derivatives, which are prevalent in many biologically active compounds.[8][11]

Reactions at the C4-Position: Nucleophilic Aromatic Substitution

The fluorine atom at the C4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the benzothiazole ring system. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to further functionalize the molecule.[12][13]

Reactions of the C6-Nitrile Group

The nitrile group at the C6-position offers a gateway to several important functional groups.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. These functional groups can serve as handles for further derivatization, for instance, through amide bond formation.

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides another avenue for introducing nitrogen-containing functionalities.

Potential Applications in Drug Discovery

The structural features of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile make it an attractive starting point for the development of a variety of therapeutic agents.

-

Kinase Inhibitors: The benzothiazole scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the C2-position via Suzuki coupling allows for the exploration of interactions with the ATP-binding site of various kinases.

-

Anticancer Agents: Fluorinated benzothiazoles have shown potent and selective antitumor properties.[2][14][15] The combination of the fluoro and cyano groups on the benzene ring, along with the versatile C2-bromo handle, allows for the synthesis of novel anticancer drug candidates.

-

Antimicrobial Agents: Benzothiazole derivatives have a long history of use as antimicrobial agents. The functional handles on this molecule can be used to append pharmacophores known to be active against various bacterial and fungal strains.

Conclusion

2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile is a strategically designed building block with significant potential in medicinal chemistry and drug discovery. While a direct synthesis is not yet reported, a logical and feasible synthetic route can be proposed based on well-established chemical transformations. The multiple reactive sites on this molecule provide a versatile platform for the synthesis of diverse libraries of compounds for biological screening. The insights provided in this guide aim to facilitate the utilization of this promising intermediate in the quest for novel and effective therapeutic agents.

References

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL not available)

-

Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

-

Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. [Link]

-

Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. [Link]

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles. [Link]

-

Benzothiazole derivatives as anticancer agents. [Link]

-

Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. [Link]

-

The Sandmeyer reaction. [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

-

Sandmeyer Reaction. [Link]

-

Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

-

synthesis-and-antimicrobial-activity-of-some-2-substituted-benzothiazoles-containing-azomethine-li.pdf. [Link]

-

Sandmeyer reaction. [Link]

-

Suzuki Coupling. [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view. [Link]

- Synthesizing process of 2, 6-dibromo benzothiazole.

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

-

Sandmeyer Reactions: Mechanism, Examples, and Applications. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

-

Nucleophilic aromatic substitution. [Link]

-

Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]

- Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.

-

A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone. [Link]

- Prepar

-

Buchwald–Hartwig amination. [Link]

-

Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. [Link]

-

Organoborane coupling reactions (Suzuki coupling). [Link]

- Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole.

- Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.

-

Synthesis of 18 F-labeled 2-cyanobenzothiazole derivative for efficient radiolabeling of N-terminal cysteine-bearing biomolecules. [Link]

-

Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 5. Importance of Fluorine in Benzazole Compounds [mdpi.com]

- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]

An In-Depth Technical Guide to 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile: Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited publicly available information on the specific discovery and history of this molecule, this document focuses on a plausible and scientifically grounded synthetic pathway, derived from established benzothiazole chemistry. The guide details a proposed multi-step synthesis, offering in-depth procedural protocols and explaining the chemical principles behind each transformation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially synthesize this and related benzothiazole derivatives.

Introduction: The Benzothiazole Scaffold in Modern Chemistry

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant interest in the scientific community. Their unique structural and electronic properties make them versatile scaffolds in various fields, most notably in drug discovery. The benzothiazole nucleus is a key component in a range of pharmacologically active agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The diverse biological activities are attributed to the ability of the benzothiazole ring system to interact with various biological targets.[1]

The subject of this guide, 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile (CAS No: 1427399-19-6), is a halogenated and cyanated derivative of the benzothiazole core.[3] The presence of a bromine atom at the 2-position, a fluorine atom at the 4-position, and a nitrile group at the 6-position suggests its potential as a highly functionalized intermediate for further chemical modifications in the development of novel therapeutic agents or functional materials.

Proposed Synthetic Pathway

The synthesis of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile can be logically approached through a multi-step sequence starting from a readily available substituted aniline. The proposed pathway involves the formation of the benzothiazole ring, followed by the introduction of the cyano and bromo functionalities.

A [label="4-Fluoro-3-amino-5-bromobenzonitrile"]; B [label="2-Amino-4-fluoro-6-bromobenzothiazole"]; C [label="2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile"]; D [label="2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile"];

A -> B [label=" KSCN, Br2\n(Jacobson Synthesis)"]; B -> C [label=" CuCN\n(Rosenmund-von Braun Reaction)"]; C -> D [label=" NaNO2, HBr, CuBr\n(Sandmeyer Reaction)"]; }

Caption: Proposed synthetic pathway for 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile.Step 1: Synthesis of 2-Amino-4-fluoro-6-bromobenzothiazole

The initial step involves the construction of the benzothiazole ring from a suitable aniline precursor. A common and effective method for this transformation is the Jacobson synthesis, which utilizes potassium thiocyanate and bromine.[1]

Protocol:

-

Starting Material: 4-Fluoro-3-amino-5-bromobenzonitrile.

-

Reagents: Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial acetic acid.

-

Procedure: a. Dissolve 4-Fluoro-3-amino-5-bromobenzonitrile in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and a condenser. b. Cool the solution in an ice bath. c. Add a solution of potassium thiocyanate in glacial acetic acid dropwise to the cooled aniline solution while maintaining the temperature below 10 °C. d. Following the addition of KSCN, add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature remains controlled. e. After the complete addition of bromine, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC). f. Pour the reaction mixture into ice-cold water to precipitate the product. g. Filter the precipitate, wash with water until neutral, and then dry under vacuum. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Amino-4-fluoro-6-bromobenzothiazole.

Causality of Experimental Choices:

-

The use of glacial acetic acid as a solvent provides a suitable medium for the reaction and helps to control the reactivity of bromine.

-

The low-temperature conditions during the addition of reagents are crucial to prevent unwanted side reactions and ensure the selective formation of the desired product.

Step 2: Conversion to 2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile

The bromo group at the 6-position can be converted to a cyano group via a Rosenmund-von Braun reaction, which employs a copper(I) cyanide salt.

Protocol:

-

Starting Material: 2-Amino-4-fluoro-6-bromobenzothiazole.

-

Reagents: Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent.

-

Procedure: a. In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-Amino-4-fluoro-6-bromobenzothiazole and copper(I) cyanide in DMF. b. Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC. c. After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. f. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

The use of a high-boiling polar aprotic solvent like DMF is necessary to facilitate the nucleophilic substitution of the bromide with cyanide.

-

An inert atmosphere is important to prevent the oxidation of copper(I) cyanide.

Step 3: Synthesis of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile

The final step involves the conversion of the 2-amino group to a bromo group. A Sandmeyer reaction is the classic and most effective method for this transformation.[4][5][6]

Protocol:

-

Starting Material: 2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile.

-

Reagents: Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr).

-

Procedure: a. Diazotization: i. Dissolve 2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile in an aqueous solution of hydrobromic acid. ii. Cool the solution to 0-5 °C in an ice-salt bath. iii. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt. b. Sandmeyer Reaction: i. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. ii. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed. iii. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt. c. Work-up and Purification: i. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). ii. Wash the organic layer with water, followed by a wash with aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. iii. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. iv. Purify the crude product by column chromatography or recrystallization to yield 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile.

Causality of Experimental Choices:

-

The diazotization step must be carried out at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) bromide acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion via a radical-nucleophilic aromatic substitution mechanism.[6]

Data Summary

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile | C₈H₂BrFN₂S | 273.08 g/mol | 1427399-19-6[3] |

Potential Applications and Future Directions

The highly functionalized nature of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile makes it a valuable building block in synthetic organic chemistry.

-

Medicinal Chemistry: The benzothiazole core is a well-known pharmacophore.[1][2] The bromine atom at the 2-position can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

-

Materials Science: Benzothiazole-containing molecules have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic properties. The specific substitution pattern of this compound could be explored for the synthesis of novel functional materials.

Further research is warranted to explore the reactivity of this compound and to synthesize a library of derivatives for biological screening and materials characterization.

Conclusion

While the specific history of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile remains to be fully documented in the public domain, this technical guide provides a robust and scientifically sound proposed synthetic pathway. By leveraging well-established reactions in benzothiazole chemistry, this guide offers researchers a practical framework for the synthesis and further exploration of this promising compound. The detailed protocols and mechanistic rationale are intended to empower scientists in the fields of drug discovery and materials science to unlock the potential of this and related heterocyclic molecules.

References

- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- Google Patents. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.

-

MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]

-

National Center for Biotechnology Information. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. [Link]

-